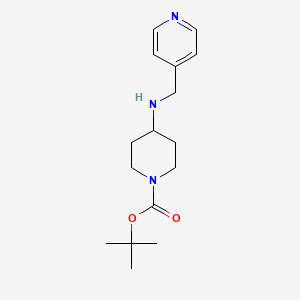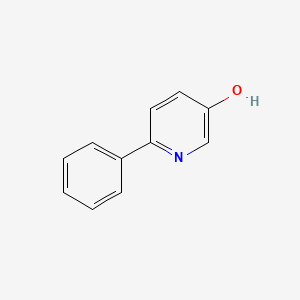
6-苯基吡啶-3-醇
描述
6-Phenylpyridin-3-ol is a heterocyclic organic compound with the molecular formula C11H9NO and a molecular weight of 171.19 g/mol It is characterized by a pyridine ring substituted with a phenyl group at the 6-position and a hydroxyl group at the 3-position
科学研究应用
6-Phenylpyridin-3-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in drug development.
Industry: It is utilized in the development of advanced materials and as a precursor in organic synthesis.
作用机制
Mode of Action
It has been suggested that pyridinols, such as 6-phenylpyridin-3-ol, can react as ambident nucleophiles, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms . This suggests that 6-Phenylpyridin-3-ol may interact with its targets through nucleophilic attack, leading to changes in the targets’ structure and function .
Biochemical Pathways
For instance, they have been implicated in the regulation of pyrimidine metabolism, which is necessary for DNA and RNA biosynthesis .
Pharmacokinetics
Computational methods have significantly advanced the study of chemical admet properties, offering both an economical and a time-efficient approach
Result of Action
Polyphenols, which include 6-phenylpyridin-3-ol, have been shown to modulate cancer cell apoptosis, proliferation, invasion, and metastasis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, internal environmental factors such as gender can influence gene expression, which in turn can affect a compound’s action . External environmental factors such as drugs, chemicals, temperature, and light can also influence gene expression, thereby influencing the way an organism develops and functions . .
准备方法
Synthetic Routes and Reaction Conditions: 6-Phenylpyridin-3-ol can be synthesized through various methods, one of which involves the Suzuki cross-coupling reaction. This method utilizes a palladium-catalyzed reaction between 5-bromo-2-methylpyridin-3-amine and arylboronic acids . The reaction is typically carried out in a mixed solvent of acetonitrile and water at elevated temperatures under a nitrogen atmosphere.
Industrial Production Methods: While specific industrial production methods for 6-Phenylpyridin-3-ol are not extensively documented, the Suzuki cross-coupling reaction remains a viable approach for large-scale synthesis due to its efficiency and scalability.
化学反应分析
Types of Reactions: 6-Phenylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield phenylpyridinone derivatives.
相似化合物的比较
- 6-Phenylpyridin-2-ol
- 6-Phenylpyridin-4-ol
- 2-Phenylpyridin-3-ol
Comparison: 6-Phenylpyridin-3-ol is unique due to the specific positioning of the phenyl and hydroxyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for targeted research and applications .
属性
IUPAC Name |
6-phenylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-10-6-7-11(12-8-10)9-4-2-1-3-5-9/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUCJEGMDDNGCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376524 | |
| Record name | 6-phenylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66131-77-9 | |
| Record name | 6-phenylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


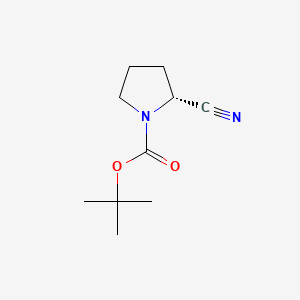
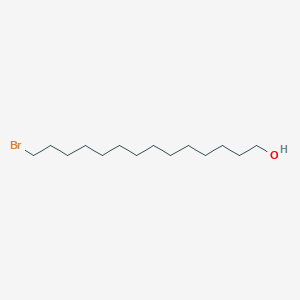

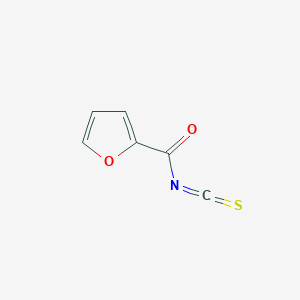
![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B1271968.png)
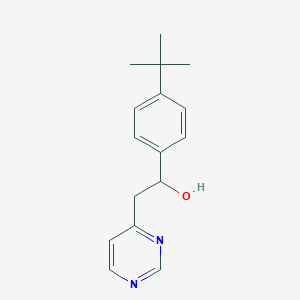


![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol](/img/structure/B1271977.png)
![2-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271979.png)
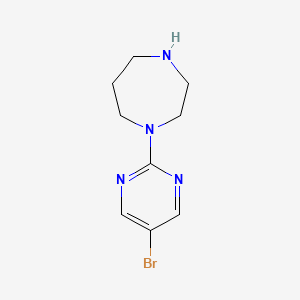
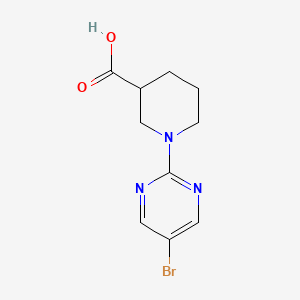
![4-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271983.png)
